Product packaging for Streptolysin O(Cat. No.:CAS No. 1017-88-5)

Streptolysin O

Cat. No.: B094021
CAS No.: 1017-88-5
M. Wt: 342.15 g/mol
InChI Key: MGLUUYLPGOWCNW-UHFFFAOYSA-M
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Description

Streptolysin O is a useful research compound. Its molecular formula is C14H16IP and its molecular weight is 342.15 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyldiphenylphosphonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16IP B094021 Streptolysin O CAS No. 1017-88-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl(diphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16P.HI/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLUUYLPGOWCNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455213
Record name Dimethyldiphenylphosphoniumiodide
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Molecular Weight

342.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017-88-5
Record name NSC158461
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Record name Dimethyldiphenylphosphoniumiodide
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Record name Dimethyldiphenylphosphonium iodide
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Structural and Spectroscopic Elucidation of Dimethyldiphenylphosphonium Iodide

Crystallographic Characterization of Dimethyldiphenylphosphonium Iodide

The precise arrangement of atoms within the crystal lattice of dimethyldiphenylphosphonium iodide has been determined through single-crystal X-ray diffraction studies, revealing important details about its solid-state structure.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in defining the molecular geometry of dimethyldiphenylphosphonium iodide. An initial study by Staples, Carlson, Wang, and Fackler in 1995 provided the first glimpse into its crystal structure. libretexts.org This was later followed by a more detailed investigation by Dornhaus, Lerner, and Bolte in 2005, which refined the structural parameters and provided a more complete picture of the compound's solid-state conformation. nih.gov

These studies involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the necessary information to construct a three-dimensional model of the electron density within the crystal, from which the positions of the individual atoms can be determined.

Determination of Absolute Structure and Space Group

A crucial aspect of crystallographic analysis is the determination of the compound's absolute structure and its space group, which describes the symmetry elements present in the crystal lattice.

The initial study by Staples et al. reported the crystal structure of dimethyldiphenylphosphonium iodide in the space group P6₅22. libretexts.org However, the subsequent redetermination by Dornhaus et al. assigned the structure to the enantiomorphic space group P6₁22 and unequivocally determined the absolute structure of the crystal. nih.gov This distinction is critical for understanding the chirality of the crystal packing. Both studies identified that the dimethyldiphenylphosphonium cation and the iodide anion are located on twofold rotation axes within the crystal lattice. libretexts.orgnih.gov

Crystallographic Data for Dimethyldiphenylphosphonium Iodide
Parameter Staples et al. (1995)
Space GroupP6₅22
a (Å)11.790
b (Å)11.790
c (Å)18.373
α (°)90
β (°)90
γ (°)120
Parameter Dornhaus et al. (2005)
Space GroupP6₁22
a (Å)11.7463
b (Å)11.7463
c (Å)18.2841
α (°)90
β (°)90
γ (°)120

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of ionic compounds like dimethyldiphenylphosphonium iodide, electrostatic forces between the cation and anion play a dominant role.

Advanced Spectroscopic Characterization of Dimethyldiphenylphosphonium Iodide and its Reaction Intermediates

Spectroscopic techniques provide valuable information about the structure and bonding of molecules in solution and can be used to probe the mechanisms of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. For dimethyldiphenylphosphonium iodide, ¹H, ¹³C, and ³¹P NMR spectra provide characteristic signals that can be assigned to the different nuclei in the molecule.

The ¹H NMR spectrum would show signals for the aromatic protons of the phenyl groups and the protons of the methyl groups. The chemical shifts and coupling patterns of these signals provide information about their electronic environment and connectivity. Similarly, the ¹³C NMR spectrum would display distinct resonances for the different carbon atoms in the phenyl and methyl groups.

Of particular importance for phosphorus-containing compounds is ³¹P NMR spectroscopy. This technique is highly sensitive to the chemical environment of the phosphorus atom and can provide crucial information about its oxidation state and coordination. The ³¹P chemical shift of dimethyldiphenylphosphonium iodide is a characteristic value that can be used for its identification. trilinkbiotech.com

Furthermore, NMR spectroscopy can be employed to follow the course of chemical reactions involving dimethyldiphenylphosphonium iodide. For instance, in the Wittig reaction, where phosphonium (B103445) ylides (which can be generated from dimethyldiphenylphosphonium iodide) react with carbonyl compounds, NMR can be used to detect the formation of key intermediates, such as the betaine (B1666868) and oxaphosphetane, providing valuable mechanistic insights. libretexts.org

Spectroscopic Data Description
¹H NMRProvides information on the chemical environment and connectivity of hydrogen atoms.
¹³C NMRReveals the number and types of carbon atoms in the molecule.
³¹P NMRHighly sensitive to the electronic environment of the phosphorus atom, useful for structural and mechanistic studies. trilinkbiotech.com

Synthetic Methodologies and Chemical Transformations Involving Dimethyldiphenylphosphonium Iodide

Generation and Reactivity of Phosphonium (B103445) Ylides Derived from Dimethyldiphenylphosphonium Iodide

The primary utility of dimethyldiphenylphosphonium iodide is as a precursor to a phosphonium ylide, also known as a Wittig reagent. libretexts.orgmasterorganicchemistry.com This ylide is a reactive intermediate that is fundamental to the Wittig reaction for alkene synthesis. organic-chemistry.org

A phosphonium ylide is generated by deprotonating the phosphonium salt at the carbon atom adjacent to the positively charged phosphorus. libretexts.org The protons on the methyl groups of dimethyldiphenylphosphonium iodide are rendered acidic (pKa ≈ 22) by the adjacent electron-withdrawing phosphonium center. libretexts.orgmasterorganicchemistry.com This deprotonation is achieved by treatment with a strong base. lumenlearning.com

Commonly used bases for this transformation include:

n-Butyllithium (n-BuLi)

Sodium Hydride (NaH)

Sodium Amide (NaNH2)

Potassium tert-butoxide adichemistry.com

The choice of base and solvent can influence the subsequent reactivity and stereoselectivity of the ylide. wikipedia.org The resulting ylide, methylenediphenylmethylphosphorane, is a species with adjacent positive (on phosphorus) and negative (on carbon) charges, often represented by a resonance structure with a P=C double bond. masterorganicchemistry.com

The stability of the ylide is determined by the substituents on the carbanion.

Stabilized Ylides: Have an electron-withdrawing group (e.g., ester, ketone) on the carbon, which delocalizes the negative charge. They are less reactive and can sometimes be isolated. organic-chemistry.orgchemtube3d.com

Unstabilized Ylides: Have only alkyl or hydrogen substituents on the carbon. They are highly reactive and are typically generated and used in situ. organic-chemistry.orgchemtube3d.com

Semi-stabilized Ylides: Have an aryl or vinyl group on the carbon, which provides some resonance stabilization but less than a strong electron-withdrawing group. wikipedia.org

The ylide derived from dimethyldiphenylphosphonium iodide (Ph₂(CH₃)P=CH₂) is considered semi-stabilized due to the presence of the phenyl groups on the phosphorus atom, which can delocalize the carbanionic charge to some extent.

The generated ylide is a potent nucleophile used in the Wittig reaction to convert aldehydes and ketones into alkenes. lumenlearning.com The reaction mechanism involves the nucleophilic addition of the ylide to the carbonyl carbon, forming a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org This intermediate then decomposes to yield the final alkene and a highly stable triphenylphosphine (B44618) oxide (or in this case, diphenylmethylphosphine oxide), which is the thermodynamic driving force for the reaction. lumenlearning.com

A key feature of the Wittig reaction is its ability to control the geometry of the newly formed double bond. The stereochemical outcome is highly dependent on the stability of the phosphonium ylide. organic-chemistry.orgwikipedia.org

Unstabilized Ylides typically react irreversibly under kinetic control to form a syn oxaphosphetane intermediate, which decomposes to give the Z-alkene (cis) with high selectivity. adichemistry.comchemtube3d.com

Stabilized Ylides react reversibly, allowing for equilibration to the more thermodynamically stable anti oxaphosphetane. This intermediate decomposes to give the E-alkene (trans) with high selectivity. adichemistry.comchemtube3d.com

Semi-stabilized Ylides , such as the one derived from dimethyldiphenylphosphonium iodide, often show poor stereoselectivity and produce a mixture of E and Z isomers . wikipedia.org

However, the stereochemical outcome can be influenced by reaction conditions. For instance, performing the reaction in polar aprotic solvents like dimethylformamide (DMF) in the presence of lithium or sodium iodide can significantly enhance the formation of the Z-isomer, even with ylides that would otherwise give mixtures. wikipedia.orglscollege.ac.in Conversely, the Schlosser modification, which involves deprotonating and then reprotonating the intermediate betaine (B1666868) at low temperatures, can be used to favor the E-alkene. wikipedia.orglscollege.ac.in

Table 2: Stereoselectivity in the Wittig Reaction Based on Ylide Type

Ylide Type Substituent on Carbanion Reactivity Typical Product Rationale
Unstabilized Alkyl, H High Z-alkene Kinetic control, rapid and irreversible formation of syn-oxaphosphetane. adichemistry.com
Stabilized -COOR, -COR (EWG) Low E-alkene Thermodynamic control, reversible formation allows equilibration to more stable anti-oxaphosphetane. adichemistry.com
Semi-stabilized Aryl, Vinyl Moderate E/Z Mixture Intermediate reactivity often leads to poor selectivity under standard conditions. wikipedia.org

Role in Olefination Reactions: Wittig Chemistry

Influence of Counter-ions and Solvents on Reaction Pathways

The reactivity of phosphonium salts, including dimethyldiphenylphosphonium iodide, is significantly modulated by the nature of the counter-ion and the solvent system employed. These factors influence ion pairing, solubility, and the stability of transition states, thereby directing the course and efficiency of chemical reactions.

Counter-ion Effects: The iodide anion in dimethyldiphenylphosphonium iodide is a crucial component of its reactivity profile. In the synthesis of phosphonium salts via the reaction of a phosphine (B1218219) with an alkyl halide, the nature of the halide can be significant. While reactions with alkyl bromides can be slow, the introduction of a catalytic amount of an iodide salt, such as lithium iodide, can considerably accelerate the formation of the phosphonium salt. stackexchange.com This is attributed to the Finkelstein reaction, where the more nucleophilic iodide ion first displaces the bromide from the alkyl substrate, forming an alkyl iodide intermediate. stackexchange.comacsgcipr.org The subsequent reaction with the phosphine is faster because iodide is a better leaving group than bromide. stackexchange.com

Solvent Effects: Solvents can profoundly alter the kinetics, thermodynamics, and product selectivity of reactions involving phosphonium salts. nih.gov The choice of solvent affects the degree of solvation of both the ground state reactants and the transition state, which can lead to dramatic changes in reaction rates. nih.gov

In the context of phosphonium salt chemistry, solvent polarity is a key parameter. The formation of phosphonium salts from triphenylphosphine and an alkyl halide is typically conducted in non-polar solvents like benzene (B151609) or toluene. youtube.com For reactions involving charged species, moving from a polar protic solvent like water to a less polar or aprotic solvent can lead to enormous rate enhancements. For example, the hydrolysis of a phosphate (B84403) ester dianion is accelerated by a factor of 2.5 x 10¹² when the solvent is changed from water to cyclohexane. nih.gov Similarly, the hydrolysis of triphenylbenzylphosphonium hydroxide (B78521) sees a rate increase of over 10⁵ with a reduction in the water content of the medium. rsc.org This is often because polar aprotic solvents are less effective at solvating and stabilizing the anionic nucleophiles, making them more reactive. Conversely, polar protic solvents can stabilize anions through hydrogen bonding, reducing their nucleophilicity.

The table below summarizes the general influence of solvent type on reactions involving ionic species like phosphonium salts.

Solvent TypeGeneral CharacteristicsEffect on NucleophilesEffect on Leaving GroupsTypical Impact on Sₙ2 Reactions
Polar Protic (e.g., Water, Ethanol)Contains O-H or N-H bonds; can hydrogen bond.Strong solvation of anions, reducing nucleophilicity.Good at solvating and stabilizing leaving groups.Can slow down reactions with anionic nucleophiles.
Polar Aprotic (e.g., Acetone, DMSO, Acetonitrile)Has a dipole moment; cannot hydrogen bond.Poor solvation of anions, enhancing nucleophilicity.Solvates cations well.Generally accelerates Sₙ2 reactions. ucl.ac.uk
Non-Polar (e.g., Toluene, Hexane)Low dielectric constant; no significant dipole.Poor solubility for charged species.Poor solvation of ions.Often used for the synthesis and precipitation of phosphonium salts. youtube.com

Participation in Nucleophilic Substitution Reactions

Dimethyldiphenylphosphonium iodide is formed through a classic nucleophilic substitution reaction, specifically an Sₙ2 process. In this reaction, the phosphorus atom of the parent phosphine, diphenylmethylphosphine, acts as the nucleophile. youtube.com The phosphorus atom's lone pair of electrons attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide leaving group in a single, concerted step. youtube.comyoutube.com

This process results in the formation of a new carbon-phosphorus bond and a quaternary phosphonium salt. youtube.com The reaction is stereospecific, proceeding with an inversion of configuration at the carbon center if it is chiral. youtube.com The efficiency of this Sₙ2 reaction is highest for primary alkyl halides and decreases with increasing steric hindrance, making tertiary halides generally unreactive under these conditions. youtube.comyoutube.com

Involvement in Other Organic Transformations and Cascade Reactions

While primarily known as precursors for Wittig reagents, phosphonium salts like dimethyldiphenylphosphonium iodide can participate in other valuable organic transformations. Their stability and reactivity make them useful intermediates in various synthetic sequences.

One notable area is their use as ionic liquids or components thereof. Phosphonium-based ionic liquids are recognized for their high thermal stability compared to their ammonium-based counterparts, making them suitable solvents or catalysts for reactions requiring elevated temperatures. mdpi.comsfu.ca This enhanced stability is attributed to their lower susceptibility to degradation pathways like the Hofmann elimination. mdpi.com

The iodide counter-ion can also play a direct role in subsequent transformations. In certain contexts, the in situ generation of an iodide nucleophile from the salt can catalyze or participate in a reaction cascade. For example, a process could be designed where the phosphonium salt acts as a phase-transfer catalyst, while the co-transported iodide anion performs a nucleophilic substitution, initiating a multi-step sequence.

Recent advancements have also demonstrated novel methods for synthesizing quaternary phosphonium salts (QPS) through photocatalysis using organothianthrenium salts, highlighting the ongoing development of synthetic routes to this important class of compounds. rsc.org Another innovative approach involves treating phosphine oxides with Grignard reagents, reversing the traditional synthetic paradigm which relies on nucleophilic phosphines. rsc.org These methods expand the toolkit for creating structurally diverse phosphonium salts for various applications, potentially including cascade reactions where the salt is formed and then consumed in a subsequent step.

Mechanistic Investigations of Reactions Catalyzed by or Involving Dimethyldiphenylphosphonium Iodide

Elucidation of Reaction Mechanisms via Identification of Key Intermediates

A cornerstone of mechanistic chemistry is the identification and characterization of transient intermediates that dictate the course of a reaction. For reactions involving dimethyldiphenylphosphonium iodide, particularly its ylide derivative in the Wittig reaction, intermediates such as betaines and oxaphosphetanes are pivotal.

The Wittig reaction, a powerful method for alkene synthesis, proceeds through the reaction of a phosphorus ylide (formed by deprotonation of a phosphonium (B103445) salt like dimethyldiphenylphosphonium iodide) with an aldehyde or ketone. ucla.edulibretexts.orglibretexts.org The mechanism has been a subject of extensive study, with two primary intermediates proposed: a betaine (B1666868) and an oxaphosphetane. libretexts.orgwikipedia.org

Initially, the mechanism was thought to involve the nucleophilic addition of the ylide to the carbonyl group, forming a dipolar, charge-separated intermediate known as a betaine. organic-chemistry.orgucc.ie This betaine would then undergo ring closure to form a four-membered oxaphosphetane ring. organic-chemistry.org However, significant evidence now suggests that for many Wittig reactions, especially those under lithium-salt-free conditions, the oxaphosphetane is formed directly via a [2+2] cycloaddition. wikipedia.orgmasterorganicchemistry.com The oxaphosphetane is considered the sole intermediate in these cases. wikipedia.org This four-membered ring subsequently decomposes to yield the final alkene and a phosphine (B1218219) oxide byproduct, a process that is typically irreversible and exothermic. libretexts.orglibretexts.org The stereochemical outcome of the reaction, which determines whether a (Z)- or (E)-alkene is formed, is closely linked to the formation and decomposition pathways of these intermediates. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Betaine and Oxaphosphetane Intermediates in the Wittig Reaction

Feature Betaine Intermediate Oxaphosphetane Intermediate
Formation Stepwise nucleophilic addition of the ylide to the carbonyl. organic-chemistry.orgucc.ie Concerted [2+2] cycloaddition between the ylide and the carbonyl. wikipedia.orgmasterorganicchemistry.com
Structure Acyclic, dipolar zwitterion with adjacent positive (P+) and negative (O-) charges. libretexts.org Four-membered heterocyclic ring containing phosphorus and oxygen. ucla.eduorganic-chemistry.org
Role in Stereochemistry The relative rates of rotation around the C-C bond in erythro and threo betaines and subsequent ring closure determine stereoselectivity. wikipedia.org The stereochemistry is set during the cycloaddition (cis- or trans-oxaphosphetane formation) and subsequent decomposition. ucc.ie
Supporting Conditions Its presence is more likely in reactions involving lithium salts, which can stabilize the betaine. organic-chemistry.orgmasterorganicchemistry.com Favored under salt-free conditions; considered the primary intermediate in most modern interpretations. wikipedia.org

Beyond the Wittig reaction, phosphonium salts like dimethyldiphenylphosphonium iodide can participate in more complex catalytic systems, such as palladium-catalyzed reactions. rsc.org In these cycles, the phosphonium salt or its derivatives can act as ligands, phase-transfer catalysts, or precursors to catalytically active species. The elucidation of these mechanisms often requires probing transient species that have very short lifetimes. nih.govchemrxiv.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are fundamental to understanding reaction mechanisms, as they reveal the factors influencing the reaction rate and help identify the slowest, or rate-determining, step. wikipedia.org For reactions involving dimethyldiphenylphosphonium iodide, kinetic analysis provides insights into the sequence of events at a molecular level.

Table 2: Factors Influencing Reaction Kinetics in Wittig-type Reactions

Factor Effect on Rate Rate-Limiting Step Implication
Ylide Stability Stabilized ylides (e.g., with adjacent electron-withdrawing groups) are less nucleophilic and react more slowly than non-stabilized ylides. organic-chemistry.org Can shift the rate-limiting step from ylide addition to a later stage.
Steric Hindrance Increased steric bulk on either the ylide or the carbonyl partner generally decreases the reaction rate. wikipedia.org Can raise the energy barrier for the [2+2] cycloaddition, making it the rate-limiting step.
Solvent Polarity The effect can be complex, but polar aprotic solvents are common. Solvent can influence the stability of charged intermediates and transition states. Changes in solvent can alter the relative energies of intermediates and transition states, potentially changing the rate-determining step.
Presence of Salts (e.g., Li+) Can accelerate the reaction but may also alter the mechanism and stereochemical outcome by stabilizing betaine intermediates. masterorganicchemistry.com Complicates the kinetic profile by potentially introducing new equilibrium steps and intermediates. masterorganicchemistry.com

Role of Ionic Species and Charge Transfer Processes in Reactivity

Dimethyldiphenylphosphonium iodide is an ionic compound composed of a dimethyldiphenylphosphonium cation and an iodide anion. The interactions between these ions, and between the ions and the solvent, are critical to the compound's reactivity. This is particularly evident in processes involving charge transfer. ias.ac.inresearchgate.net

A charge-transfer (CT) complex can form through the interaction of an electron donor and an electron acceptor. researchgate.net In this case, the iodide anion can act as an electron donor, and it can form CT complexes with suitable acceptors. nih.gov The formation and stability of these complexes are highly dependent on the solvent; low-polarity solvents tend to favor complex formation. nih.gov The excitation of these CT complexes, for example by UV light, can lead to electron transfer, a process known as charge-transfer-to-solvent (CTTS), which generates a solvated electron and a neutral radical. nih.gov The presence of the phosphonium counterion can significantly influence these dynamics by affecting the degree of ion-pairing in solution. nih.gov In tightly ion-paired systems, the ejected electron may be captured by the nearby counterion, altering the subsequent reaction pathways. nih.gov

Table 3: Characteristics of Iodide-based Charge-Transfer (CT) Complexes

Property Description Relevance to Reactivity
Stoichiometry Typically form in a 1:1 ratio between the iodide donor and an acceptor molecule. nih.gov Dictates the concentration of the active complex in solution.
Formation Constant (KCTC) An equilibrium constant that measures the stability of the complex. nih.gov A higher KCTC indicates a greater propensity to form the CT complex, which can be a key reactive species.
Solvent Effects Formation is favored in less polar solvents and can be disrupted by polar solvents like water. nih.gov The choice of solvent can be used to control the concentration and reactivity of the CT complex.
Spectroscopic Signature Exhibit characteristic absorption bands in UV-Vis spectroscopy that are not present in the individual components. researchgate.net Allows for the detection and quantification of the CT complex, aiding in mechanistic and kinetic studies.

Synergistic Effects in Cooperative Catalysis with Lewis Acids and Other Promoters

The reactivity of systems involving dimethyldiphenylphosphonium iodide can be significantly enhanced through cooperative catalysis, where the phosphonium salt works in concert with other species like Lewis acids or other promoters. nih.gov

Phosphonium cations themselves, particularly those with electron-withdrawing groups or a high positive charge density, can function as Lewis acids. rsc.orgrsc.org The phosphorus atom can accept electron density, for example, from the oxygen of a carbonyl group. This Lewis acidic activation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ylide in a Wittig reaction. The use of a strong Lewis acid promoter can therefore accelerate the reaction. nih.gov

Furthermore, the iodide anion can participate in synergistic effects. For example, in certain photodynamic processes, potassium iodide has been shown to have a synergistic bactericidal effect when combined with a photosensitizer, a phenomenon attributed to the reaction of iodide with photochemically generated reactive oxygen species. nih.govmdpi.com While the context is different, it highlights the potential for the iodide ion to participate actively in redox processes, which could be harnessed in synthetic catalytic cycles. The combination of Lewis acid activation by the cation and redox activity involving the anion could lead to novel, highly efficient catalytic systems.

Table 4: Synergistic Partners in Catalysis with Phosphonium Salts

Promoter Type Example Mechanism of Synergy
Lewis Acids Metal salts (e.g., Zn(OTf)2, Sc(OTf)3), electrophilic phosphorus cations. nih.govrsc.org Coordinates to the carbonyl oxygen of the substrate, increasing its electrophilicity and accelerating nucleophilic attack. nih.gov
Bases Strong bases like n-butyllithium or sodium hydride. libretexts.org Required for the initial deprotonation of the phosphonium salt to generate the reactive ylide intermediate. libretexts.org
Iodide Salts Potassium Iodide (KI). nih.govmdpi.com Can participate in redox cycles or act as a nucleophilic promoter, enhancing the overall reaction rate or enabling new pathways. nih.gov

Advanced Applications of Dimethyldiphenylphosphonium Iodide in Catalysis and Materials Science

Dimethyldiphenylphosphonium Iodide as a Catalyst or Precursor in Organic Catalysis

The utility of dimethyldiphenylphosphonium iodide in organic synthesis is multifaceted, serving as a phase-transfer catalyst and participating in modern photoredox transformations.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.net Quaternary phosphonium (B103445) salts, like dimethyldiphenylphosphonium iodide, function as catalysts by transporting a reactant, typically an anion, from one phase (e.g., aqueous) into another (e.g., organic) where the reaction occurs. researchgate.netnih.gov

The core principle involves the lipophilic phosphonium cation forming an ion pair with the reactant anion. This ion pair has sufficient solubility in the organic phase to transport the anion across the phase boundary. Once in the organic phase, the anion is highly reactive due to weak ion pairing and low solvation. After the reaction, the catalyst is regenerated and can initiate another cycle. researchgate.net This methodology is recognized as a "green" alternative because it can reduce the need for polar, water-miscible organic solvents and often leads to higher yields and fewer side reactions. researchgate.netbiomedres.us Phosphonium salts are particularly effective due to their thermal stability and solubility in nonpolar organic solvents. nih.gov

The development of chiral catalysts for asymmetric synthesis, which allows for the selective production of one enantiomer of a chiral molecule, is a major goal in modern chemistry. Chiral quaternary phosphonium salts have emerged as a promising class of organocatalysts for asymmetric phase-transfer reactions. rsc.orgrsc.org While the field has been historically dominated by chiral quaternary ammonium (B1175870) salts, phosphonium-based catalysts are gaining attention. nih.govrsc.org

The design of these catalysts often involves incorporating a chiral backbone, such as a binaphthyl unit, into the phosphonium salt structure. nih.gov This creates a well-defined chiral environment around the active cationic center. When this chiral phosphonium cation forms an ion pair with a prochiral nucleophile (e.g., an enolate), it can direct the subsequent reaction with an electrophile to occur stereoselectively, leading to an excess of one enantiomer of the product. nih.govnih.gov Although research has historically focused on other derivatives, the principles can be extended to catalysts based on a dimethyldiphenylphosphonium core, where chirality is introduced through substituent modification or the use of chiral counterions to influence the stereochemical outcome of a reaction. The development of such catalysts is crucial for synthesizing enantiomerically pure compounds, which are vital in the pharmaceutical industry. nih.govmdpi.com

Recent advancements in synthetic organic chemistry have highlighted the utility of iodide/phosphine-mediated photoredox catalysis. This method often utilizes a simple combination of an iodide salt (like sodium iodide) and a phosphine (B1218219) (like triphenylphosphine) under light irradiation to drive a wide range of organic transformations. acs.org These reactions include alkylations, alkenylations, and cyclizations, proceeding through radical intermediates.

Dimethyldiphenylphosphonium iodide can be considered a convenient precursor in such systems, providing both the phosphonium and iodide ions. In these photoredox cycles, the iodide anion can be photoexcited to form an iodine radical, which then participates in the catalytic cycle. The phosphine component can also play a direct role in the catalytic process. These reactions are advantageous as they often avoid the use of expensive and rare precious metal photocatalysts like iridium or ruthenium.

Table 1: Examples of Iodide/Phosphine-Mediated Photoredox Reactions

Reaction TypeCatalyst System ExampleSubstratesProduct Type
Decarboxylative AlkylationNaI / PPh₃Redox-active esters, DiazirinesAlkylated diazirines
Decarboxylative AlkenylationNaI / PPh₃Aliphatic carboxylates, Alkenesβ,γ-unsaturated esters
C-H AlkylationNaI / PPh₃Coumarins, Alkyl N-hydroxyphthalimide estersAlkylated coumarins
IododecarboxylationLiI / PPh₃Aliphatic carboxylatesAlkyl iodides

This table illustrates the types of transformations achievable with iodide/phosphine systems, where dimethyldiphenylphosphonium iodide could serve as a source for the key components.

Role as a Structure-Directing Agent in Zeolite Synthesis and Zeolite Framework Development

Zeolites are crystalline microporous aluminosilicates with well-defined pore and channel systems, making them highly valuable as catalysts and adsorbents in numerous industrial processes. mdpi.comsacheminc.com The synthesis of zeolites with specific framework topologies often requires the use of an organic structure-directing agent (OSDA). mdpi.comnih.gov OSDAs are organic molecules, typically quaternary ammonium or phosphonium cations, that guide the organization of silicate (B1173343) and aluminate precursors into a specific crystalline structure during hydrothermal synthesis. mdpi.comrug.nl

The size, shape, and charge distribution of the OSDA molecule are critical factors that influence the final zeolite structure. mdpi.com The OSDA molecule acts as a template, around which the inorganic framework assembles. After crystallization, the OSDA is typically removed by calcination (heating to high temperatures) to open up the microporous network. mdpi.com

Phosphonium cations, including derivatives of diphenylphosphonium, have been successfully employed as OSDAs. nih.gov Their rigid structures and specific geometries can direct the formation of unique and sometimes otherwise inaccessible zeolite frameworks. The ability to systematically modify the structure of phosphonium OSDAs allows for the rational design of templates to target new zeolite topologies with desired pore architectures for specific catalytic applications. rsc.org

Incorporation into Luminescent Metal Complexes and Hybrid Materials

The field of materials science has a significant interest in luminescent compounds for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. nih.govuef.fi Transition metal complexes, particularly those with d⁶, d⁸, and d¹⁰ electron configurations (like Cu(I), Ag(I), Au(I), and Pt(II)), are known for their rich photophysical properties. nih.gov

The ligands coordinated to the metal center play a crucial role in determining the luminescent properties of the complex, such as emission color, quantum yield, and lifetime. uef.firsc.org Ligands containing phosphine moieties, specifically those with diphenylphosphino groups, are widely used in the design of these luminescent complexes. rsc.orgbohrium.com

While dimethyldiphenylphosphonium iodide itself is not a ligand, the dimethyldiphenylphosphonium moiety can be incorporated into the structure of a larger, functional ligand. More commonly, related diphenylphosphine (B32561) derivatives act as the direct coordinating ligand. For instance, diphosphine ligands like bis[2-(diphenylphosphino)phenyl]ether (DPEphos) are used to create highly luminescent copper(I) complexes. rsc.org The electronic and steric properties of the phosphine group directly influence the geometry and photophysics of the metal complex. The iodide from dimethyldiphenylphosphonium iodide can also serve as a halide ligand in the coordination sphere of such complexes, further tuning their emissive properties. nih.gov

Ligand Design Strategies Utilizing Dimethyldiphenylphosphonium Moieties

The dimethyldiphenylphosphonium group is a key structural element in the design of advanced ligands for coordination chemistry and catalysis. While the positively charged phosphonium center itself does not typically coordinate directly to a metal, ligands are often synthesized from precursors containing diphenylphosphino groups, which are then quaternized to form phosphonium salts, or the phosphonium moiety is used to influence the properties of a nearby coordinating group.

A primary strategy involves synthesizing multidentate ligands that contain one or more diphenylphosphino ((C₆H₅)₂P-) groups. These phosphine sites are excellent donors for a wide range of transition metals, including palladium, platinum, rhodium, and copper. uef.finih.gov The resulting metal complexes are often used as catalysts in reactions like cross-coupling and asymmetric hydrogenation. nih.govnsf.gov

Table 2: Key Ligand Features and Their Impact

Ligand FeatureDescriptionImpact on Metal ComplexApplication Example
Bidentate Phosphines Ligands containing two phosphine groups, often linked by a chiral backbone (e.g., BINAP). bohrium.comCreates a chelate effect for stability; the chiral backbone induces asymmetry at the metal center.Asymmetric hydrogenation, enantioselective C-C bond formation. nih.gov
P,N-Ligands Ligands containing both a phosphine donor and a nitrogen donor (e.g., 2-(diphenylphosphino)pyridine). nih.govOffers different coordination modes and electronic properties compared to pure phosphine ligands.Luminescent materials, catalysis.
Phosphonium-Functionalized Ligands Ligands bearing a phosphonium salt group, often for imparting solubility or for creating bifunctional catalysts.Can enhance solubility in polar solvents or provide an ionic handle for catalyst immobilization.Aqueous phase catalysis, recyclable catalyst systems.

By modifying the substituents on the phosphorus atom or the backbone connecting multiple phosphine groups, chemists can fine-tune the steric and electronic properties of the ligand. This "ligand tuning" is essential for optimizing the activity, selectivity, and stability of the resulting metal catalyst for a specific chemical transformation. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing dimethyldiphenylphosphonium iodide, and what precautions are necessary during synthesis?

  • Methodological Answer : Dimethyldiphenylphosphonium iodide is typically synthesized via quaternization of dimethylphenylphosphine with iodomethane in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under inert atmosphere. Key steps include:

  • Slow addition of iodomethane to dimethylphenylphosphine to control exothermic reactions.
  • Stirring at room temperature for 12–24 hours to ensure complete reaction.
  • Precipitation using diethyl ether, followed by filtration and drying under vacuum .
    • Precautions : Due to the hygroscopic nature of the compound, reactions must exclude moisture. Post-synthesis handling should occur in a glovebox or desiccator .

Q. How should dimethyldiphenylphosphonium iodide be stored to maintain its stability for long-term research use?

  • Methodological Answer :

  • Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis.
  • Keep in a desiccator with silica gel or phosphorus pentoxide to mitigate hygroscopic degradation.
  • Monitor purity via 1H^1H-NMR or elemental analysis if prolonged storage is required .

Advanced Research Questions

Q. What role does dimethyldiphenylphosphonium iodide play in phase-transfer catalysis (PTC), and how can reaction conditions be optimized for high-yield transformations?

  • Methodological Answer :

  • Mechanistic Role : Acts as a cationic phase-transfer catalyst, facilitating anion transfer between immiscible phases (e.g., aqueous-organic systems). The iodide counterion enhances nucleophilicity in SN2 reactions .
  • Optimization Strategies :
  • Solvent Selection : Use toluene or dichloromethane for non-polar substrates; acetonitrile for polar systems.
  • Temperature : Elevated temperatures (50–80°C) improve ion-pair dissociation but may increase side reactions.
  • Catalyst Loading : 5–10 mol% is typical, but lower loadings (1–2 mol%) are feasible with vigorous stirring .

Q. How can researchers resolve contradictions in reported reaction yields when using dimethyldiphenylphosphonium iodide in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity Profiles : Trace moisture or residual phosphine can inhibit catalysis. Purify via recrystallization (ethanol/water) and confirm purity via 31P^{31}P-NMR .
  • Reaction Monitoring : Use in situ techniques (e.g., FTIR or GC-MS) to track intermediate formation and side products.
  • Data Reproducibility : Standardize substrate ratios, degassing protocols, and mixing rates across experiments. Comparative studies with analogous phosphonium salts (e.g., tetraphenylphosphonium bromide) can isolate catalyst-specific effects .

Data and Characterization Guidance

Q. What analytical techniques are critical for characterizing dimethyldiphenylphosphonium iodide and confirming its structural integrity?

  • Methodological Answer :

  • Melting Point : Confirm consistency with literature values (hygroscopicity may depress observed values; use sealed capillary tubes) .
  • Spectroscopy :
  • 1H^1H-NMR (DMSO-d6): Aromatic protons (δ 7.4–7.8 ppm), methyl groups (δ 2.1–2.3 ppm).
  • 31P^{31}P-NMR: Single peak near δ 25–30 ppm indicates absence of phosphine impurities.
  • Elemental Analysis : Match calculated and observed C, H, and P percentages (tolerance <0.4%) .

Experimental Design Considerations

Q. How can researchers design experiments to explore the catalytic efficiency of dimethyldiphenylphosphonium iodide in novel reaction systems?

  • Methodological Answer :

  • Screening Matrix : Vary solvents (polarity), bases (e.g., K2CO3 vs. Cs2CO3), and temperatures in a factorial design.
  • Kinetic Studies : Use pseudo-first-order conditions to determine rate constants and compare with computational models (DFT for transition-state analysis).
  • Substrate Scope : Test electron-deficient vs. electron-rich aryl halides to assess catalyst versatility. Include control experiments without catalyst to quantify its contribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.